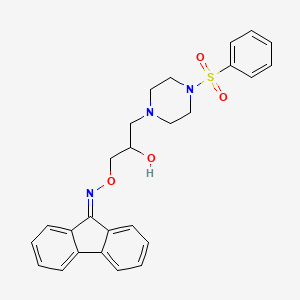

9H-fluoren-9-one O-(2-hydroxy-3-(4-(phenylsulfonyl)piperazin-1-yl)propyl) oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

9H-Fluoren-9-one, also known as Fluorenone, is a chemical compound with the molecular formula C13H8O . It has an average mass of 180.202 Da and a monoisotopic mass of 180.057510 Da .

Molecular Structure Analysis

The molecular structure of 9H-Fluoren-9-one consists of a three-ring system, with the oxygen atom double-bonded to the central carbon atom of the middle ring .Physical And Chemical Properties Analysis

9H-Fluoren-9-one has a molecular weight of 180.2020 . More specific physical and chemical properties for the compound you mentioned are not available in the sources I found.Aplicaciones Científicas De Investigación

Antimicrobial Properties and Inhibition of Bacterial Pathogens

Fluoroquinolones are synthetic antimicrobial agents widely used in clinical settings to combat infectious diseases. This compound, with its unique structure, has demonstrated promising activity against bacterial pathogens:

- Activity Against Ciprofloxacin-Resistant Pseudomonas aeruginosa (CRPA) : Notably, the derivative 5h (7-[4-(4-(benzoyl)carbopiperazin-1-yl)]piperazinyl) and two other derivatives, 5k and 5l (7-[4-(4-(benzenesulfonyl)carbopiperazin-1-yl)]piperazinyl), exhibited potent growth inhibition against CRPA. Their minimum inhibitory concentration (MIC) values were as low as 16 μg/mL, which is 16-fold more potent than ciprofloxacin. These findings suggest potential clinical utility in treating drug-resistant infections .

Poly (ADP-Ribose) Polymerase (PARP) Targeting in Breast Cancer Cells

Another intriguing application involves the compound’s interaction with poly (ADP-ribose) polymerase (PARP) in human breast cancer cells:

- Breast Cancer Therapy : By modulating PARP activity, this compound may have implications for breast cancer treatment. Further studies are needed to explore its efficacy and safety .

In Vitro Antibacterial Activity Against Pathogenic Bacteria

A related study investigated the antibacterial potential of novel derivatives containing a 5-(4-N-alkyl-piperazin-1-yl)-1-benzofuran-2-yl)-3-substituted phenyl scaffold:

- Antibacterial Activity : These compounds demonstrated promising antibacterial activity, suggesting their potential as therapeutic agents. Further in silico studies could provide insights into their mechanism of action .

Propiedades

IUPAC Name |

1-[4-(benzenesulfonyl)piperazin-1-yl]-3-(fluoren-9-ylideneamino)oxypropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O4S/c30-20(18-28-14-16-29(17-15-28)34(31,32)21-8-2-1-3-9-21)19-33-27-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h1-13,20,30H,14-19H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHUSALOHNLTNON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(CON=C2C3=CC=CC=C3C4=CC=CC=C42)O)S(=O)(=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9H-fluoren-9-one O-(2-hydroxy-3-(4-(phenylsulfonyl)piperazin-1-yl)propyl) oxime | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B2572965.png)

![7-decyl-1,3-dimethyl-8-[(piperidin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2572968.png)

![N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2572970.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2572971.png)

![ethyl 2-({4-[(diethylamino)sulfonyl]benzoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2572978.png)

![2-[(5Z)-5-[(2-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B2572979.png)

![4-Methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2572984.png)